molecular formula C10H11N3O2 B6454017 6-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one CAS No. 2548995-94-2

6-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one

Cat. No.: B6454017
CAS No.: 2548995-94-2
M. Wt: 205.21 g/mol
InChI Key: HOWCFZCYODHVKT-UHFFFAOYSA-N
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Description

6-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a unique combination of an oxadiazole ring and a dihydropyridinone moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the oxadiazole ring, known for its stability and biological activity, combined with the dihydropyridinone structure, makes this compound a promising candidate for various scientific investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), potentially leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the oxadiazole ring into other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, 6-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one is investigated for its potential pharmacological properties. Compounds containing oxadiazole rings are known for their antimicrobial, anti-inflammatory, and anticancer activities . This compound could serve as a lead molecule for the development of new therapeutic agents.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of 6-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The dihydropyridinone moiety might contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(propan-2-yl)-1,2,4-oxadiazole: Lacks the dihydropyridinone moiety, making it less versatile in terms of chemical reactivity.

    6-(3-methyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one: Similar structure but with a methyl group instead of a propan-2-yl group, which might affect its biological activity and chemical properties.

Uniqueness

The uniqueness of 6-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one lies in its combined structural features, which provide a balance of stability and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6(2)9-12-10(15-13-9)7-4-3-5-8(14)11-7/h3-6H,1-2H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWCFZCYODHVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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